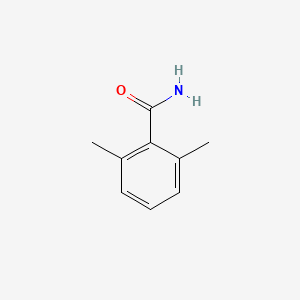

2,6-Dimethylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDXMSTXCYCUGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879505 | |

| Record name | 2,6-Dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-92-1, 55321-98-7 | |

| Record name | 2',6'-Dimethylformanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethylbenzamide

Introduction

2,6-Dimethylbenzamide is a substituted aromatic amide that serves as a valuable building block in organic synthesis and medicinal chemistry. Its chemical structure, characterized by a benzamide core with two methyl groups flanking the amide functionality, imparts unique steric and electronic properties that influence its reactivity and biological activity. The ortho-methyl groups sterically hinder the amide, causing it to be twisted out of the plane of the aromatic ring, which can interrupt π-electron conjugation[1]. This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, spectroscopic characterization, safety considerations, and applications for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development.

Identifier:

-

CAS Number: 55321-98-7[2]

-

IUPAC Name: this compound[2]

-

Molecular Formula: C₉H₁₁NO[2]

-

SMILES: CC1=C(C(=CC=C1)C)C(=O)N[2]

-

InChIKey: NXDXMSTXCYCUGG-UHFFFAOYSA-N[2]

Physicochemical Data Summary Table:

| Property | Value | Source |

| Molecular Weight | 149.19 g/mol | [2] |

| Appearance | White crystalline solid | |

| Melting Point | 136 °C | |

| Boiling Point | 233.0 ± 29.0 °C (Predicted) | |

| Solubility | Soluble in organic solvents. | |

| Topological Polar Surface Area | 43.1 Ų | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, most commonly starting from either 2,6-dimethylbenzoic acid or 2,6-dimethylbenzonitrile. The choice of synthetic pathway often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: From 2,6-Dimethylbenzoic Acid

This is a classical two-step approach involving the conversion of the carboxylic acid to an acid chloride, followed by amination.

Experimental Protocol:

Step 1: Synthesis of 2,6-Dimethylbenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 10 g of 2,6-dimethylbenzoic acid in 22 g of thionyl chloride[3].

-

Stir the mixture at reflux for 2 hours. The solid will gradually dissolve as the reaction proceeds[3].

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2,6-dimethylbenzoyl chloride is obtained as a yellow oil and can be used in the next step without further purification[3].

Step 2: Synthesis of this compound

-

In a separate flask, prepare a solution of aqueous ammonia.

-

Cool the flask containing the ammonia solution in an ice bath.

-

Slowly add the crude 2,6-dimethylbenzoyl chloride dropwise to the cold ammonia solution with vigorous stirring. A white precipitate of this compound will form immediately.

-

Continue stirring for an additional 30 minutes in the ice bath.

-

Collect the solid product by vacuum filtration and wash with cold water to remove any ammonium chloride.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

DOT Diagram: Synthesis from 2,6-Dimethylbenzoic Acid

Caption: Workflow for the synthesis of this compound from 2,6-dimethylbenzoic acid.

Method 2: From 2,6-Dimethylbenzonitrile

This method involves the hydrolysis of the nitrile group to an amide. This can be achieved under either acidic or basic conditions.

Experimental Protocol (Acid-Catalyzed Hydrolysis):

-

In a round-bottom flask, dissolve 2,6-dimethylbenzonitrile in a suitable solvent such as a mixture of a tertiary alcohol and water.

-

Add a strong acid catalyst, for example, concentrated sulfuric acid, to the solution[1].

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., sodium bicarbonate solution).

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with water, and purify by recrystallization.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity confirmation of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the six protons of the two methyl groups, signals in the aromatic region for the three protons on the benzene ring, and a broad signal for the two protons of the amide group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals corresponding to the methyl carbons, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons), and the carbonyl carbon of the amide group.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key peaks include N-H stretching vibrations for the primary amide (typically two bands in the region of 3100-3500 cm⁻¹), a strong C=O stretching vibration (amide I band) around 1640-1680 cm⁻¹, and N-H bending vibrations (amide II band) around 1550-1640 cm⁻¹. C-H stretching and bending vibrations for the aromatic ring and methyl groups will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 149.19). Fragmentation patterns can provide further structural information.

Reactivity and Chemical Behavior

The chemical behavior of this compound is influenced by the steric hindrance around the amide group. This can affect its ability to participate in reactions that involve the amide nitrogen or carbonyl oxygen. For instance, the rate of hydrolysis of this compound is expected to be slower compared to unhindered benzamides. The amide group can undergo reduction to the corresponding amine, benzylamine, using strong reducing agents like lithium aluminum hydride.

Applications in Research and Development

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant potential in medicinal chemistry.

-

Anticonvulsant Activity: A notable derivative, N-(5-methylisoxazol-3-yl)-2,6-dimethylbenzamide (D2916), has been identified as an anticonvulsant[4]. The metabolic pathways of this compound have been studied, indicating that the aryl methyl group is a primary site of oxidation[4].

-

Neuroleptic Agents: Derivatives of 2,6-dialkoxybenzamides have been synthesized and evaluated as potential neuroleptic agents, demonstrating potent dopamine receptor blocking activities[5]. This suggests that the 2,6-disubstituted benzamide scaffold is a promising pharmacophore for the development of antipsychotic drugs[5].

-

Organic Synthesis: As a chemical intermediate, this compound can be used to introduce the 2,6-dimethylbenzoyl group into molecules, which can be a key structural motif in various biologically active compounds.

DOT Diagram: Application Areas

Caption: Key application areas of this compound and its derivatives.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Hazard Identification: It is classified as harmful if swallowed and can cause skin, eye, and respiratory tract irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Use in a well-ventilated area or with a fume hood.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound of significant interest due to its unique structural features and its role as a precursor to pharmacologically active molecules. This guide has provided a detailed overview of its properties, synthesis, and applications, offering a valuable resource for professionals in the fields of chemical synthesis and drug discovery. Further research into the derivatives of this compound may lead to the development of new therapeutic agents with improved efficacy and safety profiles.

References

-

The Royal Society of Chemistry. (2014). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]

-

Grützmacher, H. F., & Caltapanides, A. (1998). Proton affinity of some substituted 2,6-dimethylbenzamides and their N,N-dimethyl derivatives: The susceptibility of the amide group to polar substituent effects. European Journal of Mass Spectrometry, 4(1), 351-361. [Link]

- Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). [Source for NMR data, specific publication details not fully available in search snippet].

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

PrepChem. (n.d.). Synthesis of 2,6-dimethylbenzoic acid, methyl ester. [Link]

-

Florvall, L., & Ogren, S. O. (1982). Potential neuroleptic agents. 2,6-Dialkoxybenzamide derivatives with potent dopamine receptor blocking activities. Journal of Medicinal Chemistry, 25(11), 1280–1286. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C9H11NO | CID 136406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Potential neuroleptic agents. 2,6-Dialkoxybenzamide derivatives with potent dopamine receptor blocking activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Dimethylbenzamide: Properties, Synthesis, and Applications in Drug Discovery

Introduction

2,6-Dimethylbenzamide, a substituted aromatic amide, serves as a pivotal molecular scaffold in the landscape of modern medicinal chemistry and drug development. Its unique structural features, characterized by the presence of two methyl groups flanking the amide functionality, impart distinct physicochemical properties that researchers have leveraged to design novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, delving into its core physical and chemical properties, established synthetic routes, and its burgeoning role as a pharmacophore in the development of innovative therapeutics for a range of diseases, including cancer and neurological disorders. The strategic placement of the ortho-methyl groups creates steric hindrance that influences the molecule's conformation and reactivity, a feature that has been astutely exploited in the design of targeted therapies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and drug development. These properties dictate its solubility, stability, and pharmacokinetic profile.

| Property | Value | Source(s) |

| CAS Number | 55321-98-7 | |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 136 °C | |

| Boiling Point | 233.0 ± 29.0 °C (Predicted) | |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform. Slightly soluble in water. | |

| Density | 1.060 ± 0.06 g/cm³ (Predicted) | |

| Topological Polar Surface Area | 43.1 Ų |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several established organic chemistry transformations. A common and reliable laboratory-scale synthesis involves the amidation of 2,6-dimethylbenzoyl chloride.

Experimental Protocol: Synthesis from 2,6-Dimethylbenzoyl Chloride

This protocol outlines a standard procedure for the preparation of this compound.

Materials:

-

2,6-Dimethylbenzoyl chloride

-

Aqueous ammonia (28-30%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 2,6-dimethylbenzoyl chloride (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an excess of aqueous ammonia (e.g., 5 equivalents) to the stirred solution. The addition should be dropwise to control the exothermic reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to remove any unreacted acid chloride and neutralize the ammonium chloride salt.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the amide functional group. Key reactions include:

-

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 2,6-dimethylbenzoic acid and ammonia. The steric hindrance from the two ortho-methyl groups can influence the rate of hydrolysis compared to unsubstituted benzamide.

-

Reduction: The amide can be reduced to the corresponding amine, 2,6-dimethylbenzylamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

N-Alkylation: The nitrogen atom of the amide can be alkylated, although this reaction can be challenging due to the steric hindrance and the relatively low nucleophilicity of the amide nitrogen.

Caption: Key synthesis and reactivity pathways of this compound.

Applications in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The steric constraints imposed by the methyl groups can enhance selectivity and improve metabolic stability.

Kinase Inhibitors

A significant application of this compound derivatives is in the development of protein kinase inhibitors for cancer therapy.[1] The benzamide moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with the hinge region of the kinase active site. The 2,6-dimethylphenyl group can be directed towards hydrophobic pockets, contributing to binding affinity and selectivity.

Caption: Mechanism of kinase inhibition by this compound derivatives.

Neuroprotective Agents

Derivatives of benzamide have shown promise as neuroprotective agents.[2] The 2,6-dimethyl substitution pattern can be incorporated into molecules designed to modulate targets involved in neurodegenerative diseases. For instance, these compounds can be designed to interact with receptors or enzymes implicated in neuronal signaling and survival pathways.

Anticancer Agents

Beyond kinase inhibition, the this compound scaffold has been explored for the development of other classes of anticancer agents.[3] These derivatives can be designed to interfere with various cellular processes crucial for cancer cell proliferation and survival, such as cell cycle progression and apoptosis.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.

-

Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area. Wash skin thoroughly after handling.

Conclusion

This compound is a versatile and valuable building block in the field of drug discovery and development. Its distinct structural and electronic properties, conferred by the ortho-dimethyl substitution, provide a unique platform for the design of potent and selective therapeutic agents. The continued exploration of this scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles for the treatment of a wide range of human diseases.

References

- Various chemical supplier safety d

Sources

- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Dimethylbenzamide: Structure, Properties, and Synthetic Pathways

This technical guide provides a comprehensive overview of 2,6-dimethylbenzamide, a substituted aromatic amide of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core molecular features, physicochemical properties, and established synthetic routes, offering insights grounded in practical laboratory applications and spectroscopic analysis.

Unveiling the Molecular Architecture and Physicochemical Landscape

This compound is a primary amide characterized by a benzene ring substituted with a carboxamide group and two methyl groups at the ortho positions. This unique substitution pattern is central to its chemical behavior and reactivity.

Core Structural Attributes

The IUPAC name for this compound is this compound, and it is identified by the CAS number 55321-98-7[1]. Its molecular formula is C₉H₁₁NO, corresponding to a molecular weight of approximately 149.19 g/mol [2].

A key feature of this compound's structure is the steric hindrance imposed by the two methyl groups flanking the amide functionality. This steric crowding forces the amide group to be twisted out of the plane of the aromatic ring, which in turn disrupts the π-electron conjugation between the carbonyl group and the benzene ring. This has profound implications for its chemical properties and reactivity compared to its non-sterically hindered isomers.

Molecular Structure of this compound

Caption: 2D representation of the molecular structure of this compound.

Physicochemical Data Summary

The following table summarizes key physicochemical properties of this compound, which are crucial for its handling, purification, and application in various experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO | [2] |

| Molecular Weight | 149.19 g/mol | [2] |

| CAS Number | 55321-98-7 | [1] |

| Appearance | White crystalline solid | Inferred from related compounds |

| Melting Point | 136 °C | [1] |

| Boiling Point | 233.0 ± 29.0 °C (Predicted) | [1] |

| Solubility | Soluble in organic solvents | [1] |

Synthetic Pathways and Experimental Protocols

The synthesis of this compound can be achieved through several established methods for amide formation. The choice of a particular route often depends on the availability of starting materials, desired scale, and purity requirements. Two common and reliable synthetic strategies are presented below.

Synthesis from 2,6-Dimethylbenzoyl Chloride

This is a classic and efficient method for the preparation of primary amides. The reaction involves the nucleophilic acyl substitution of 2,6-dimethylbenzoyl chloride with ammonia.

Workflow for Synthesis from Acyl Chloride

Caption: General workflow for the synthesis of this compound from its corresponding acyl chloride.

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Reagent Addition: Place a solution of 2,6-dimethylbenzoyl chloride in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) in the flask and cool it in an ice bath.

-

Ammonolysis: Add concentrated aqueous ammonia dropwise to the stirred solution of the acyl chloride. A white precipitate of this compound will form. The reaction is exothermic and should be controlled by the rate of addition and external cooling.

-

Reaction Completion and Work-up: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at room temperature to ensure the reaction goes to completion.

-

Isolation: Isolate the crude product by vacuum filtration, washing the solid with cold water to remove any ammonium chloride byproduct.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture, to yield a white crystalline solid.

Causality Behind Experimental Choices: The use of an ice bath is crucial to manage the exothermic nature of the reaction between the acyl chloride and ammonia, preventing potential side reactions and ensuring safety. The washing step with cold water is essential for removing the water-soluble ammonium chloride salt, a byproduct of the reaction. Recrystallization is a standard and effective technique for purifying solid organic compounds, yielding a product of high purity.

Synthesis via Hydrolysis of 2,6-Dimethylbenzonitrile

Another viable route to this compound is the partial hydrolysis of 2,6-dimethylbenzonitrile. This reaction can be catalyzed by either acid or base.

Step-by-Step Experimental Protocol (Base-Catalyzed):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylbenzonitrile in a suitable solvent such as ethanol.

-

Reagent Addition: Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide, in water to the nitrile solution.

-

Hydrolysis: Heat the reaction mixture to reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with a dilute acid, which will cause the this compound to precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and purify by recrystallization.

Trustworthiness and Self-Validation: The purity of the synthesized this compound from either method should be verified by measuring its melting point and comparing it to the literature value. Further characterization by spectroscopic methods such as NMR, IR, and mass spectrometry will confirm the identity and purity of the final product.

Spectroscopic Characterization: A Molecular Fingerprint

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the methyl protons. Due to the symmetry of the molecule, the two methyl groups will be equivalent, giving rise to a single, sharp singlet integrating to six protons. The aromatic protons will likely appear as a multiplet in the aromatic region of the spectrum. The two amide protons will also be equivalent and will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons. The carbonyl carbon will appear at a downfield chemical shift, typically in the range of 165-175 ppm. The two methyl carbons will give a single signal at a higher field. The aromatic region will show signals corresponding to the different carbon environments in the benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands that are indicative of its functional groups. Key expected absorptions include:

-

N-H stretching: Two bands in the region of 3400-3100 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amide N-H bonds.

-

C=O stretching (Amide I band): A strong absorption band around 1650 cm⁻¹.

-

N-H bending (Amide II band): An absorption band around 1600 cm⁻¹.

-

C-H stretching: Bands in the region of 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (149.19). The fragmentation pattern will likely involve the loss of the amide group and other characteristic fragments of the dimethylbenzene moiety.

Applications in Research and Drug Development

Benzamide derivatives are a well-established class of compounds with a wide range of biological activities, making them valuable scaffolds in medicinal chemistry. They have been investigated for their potential as anticonvulsant, anti-inflammatory, and antipsychotic agents. The specific substitution pattern of this compound can influence its pharmacological profile by altering its binding affinity to biological targets and its metabolic stability. The steric hindrance provided by the ortho-methyl groups can play a crucial role in locking the molecule into a specific conformation, which may be favorable for binding to a particular receptor or enzyme active site.

Conclusion

This compound is a fascinating molecule whose structure dictates its chemical properties and potential applications. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and reliable synthetic methodologies. The presented experimental protocols and spectroscopic insights are intended to serve as a valuable resource for researchers and scientists working with this compound, facilitating its synthesis, characterization, and exploration in various fields of chemical and pharmaceutical research.

References

-

P&S Chemicals. This compound. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2,6-Dimethylbenzamide in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility of 2,6-dimethylbenzamide in organic solvents. Recognizing the current scarcity of published quantitative data for this specific compound, this document synthesizes foundational principles of solubility, data from analogous compounds, and detailed experimental protocols. This approach equips researchers with the necessary tools to predict, understand, and experimentally determine the solubility of this compound for a range of applications, from process chemistry to formulation development.

Introduction to this compound: A Physicochemical Overview

This compound is an aromatic amide with a molecular formula of C₉H₁₁NO.[1] Its chemical structure, featuring a benzene ring substituted with an amide group and two flanking methyl groups, is fundamental to its solubility characteristics.

Key Physicochemical Properties:

-

Molecular Weight: 149.19 g/mol [1]

-

Melting Point: 136 °C[2]

-

Structure: The presence of the polar amide group allows for hydrogen bonding, both as a donor (from the N-H bonds) and an acceptor (at the carbonyl oxygen). The aromatic ring and the two methyl groups contribute to its nonpolar character. The ortho-positioning of the methyl groups causes steric hindrance, which can twist the amide group out of the plane of the benzene ring, potentially interrupting π-electron conjugation.[3] This steric effect is a critical consideration when comparing its properties to the unsubstituted parent compound, benzamide.

The dual polarity within the molecule suggests that its solubility will be highly dependent on the nature of the chosen solvent. While it is generally described as having excellent solubility in organic solvents, a nuanced understanding requires a solvent-by-solvent assessment.[2]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage is scientifically grounded in the intermolecular forces between the solute (this compound) and the solvent. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

Key Intermolecular Interactions:

-

Hydrogen Bonding: The amide group of this compound can form strong hydrogen bonds with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, DMF).

-

Dipole-Dipole Interactions: The polar nature of the amide bond will lead to favorable interactions with other polar solvent molecules.

-

Van der Waals Forces (London Dispersion Forces): The aromatic ring and methyl groups will interact favorably with nonpolar and moderately polar solvents through these forces.

Based on these principles, this compound is expected to exhibit good solubility in polar aprotic and polar protic solvents. Its solubility in nonpolar solvents is likely to be more limited.

Solubility Profile: Insights from Analogous Compounds

In the absence of direct quantitative data for this compound, examining the solubility of structurally related compounds provides valuable predictive insights.

N,N-Dimethylbenzamide (Isomer and Tertiary Amide Analog)

N,N-Dimethylbenzamide, an isomer of the target compound where the methyl groups are on the nitrogen atom, is highly soluble in many organic solvents, including ethanol, acetone, and chloroform.[4] It is, however, only slightly soluble in water due to its hydrophobic aromatic ring.[4] This suggests that the benzamide scaffold is amenable to dissolution in a range of common organic media.

Benzamide (Parent Compound)

Extensive solubility data exists for benzamide, the parent compound lacking the two methyl groups. This data serves as a crucial baseline for estimating the solubility of this compound. The addition of the two nonpolar methyl groups in the 2 and 6 positions would be expected to decrease its solubility in highly polar solvents (like water) and potentially increase its solubility in less polar organic solvents compared to benzamide.

Table 1: Experimental Mole Fraction Solubility (x) of Benzamide in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Methanol | 283.15 | 0.058 |

| 298.15 | 0.092 | |

| 313.15 | 0.143 | |

| 323.15 | 0.198 | |

| Ethanol | 283.15 | 0.031 |

| 298.15 | 0.051 | |

| 313.15 | 0.081 | |

| 323.15 | 0.111 | |

| 1-Propanol | 283.15 | 0.019 |

| 298.15 | 0.032 | |

| 313.15 | 0.053 | |

| 323.15 | 0.075 | |

| Ethyl Acetate | 283.15 | 0.014 |

| 298.15 | 0.024 | |

| 313.15 | 0.040 | |

| 323.15 | 0.058 |

Data sourced from the Journal of Chemical & Engineering Data.[2]

As shown in the table, benzamide's solubility increases with temperature, which is typical for endothermic dissolution processes.[2] It is reasonable to expect a similar temperature-dependent trend for this compound.

Experimental Determination of Solubility

To obtain precise solubility data for this compound, a well-controlled experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility

This protocol provides a step-by-step guide to determining the solubility of this compound in a chosen organic solvent.

Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the dissolved solute in the resulting saturated solution is then determined analytically.

Detailed Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed, airtight vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Place the vials in a constant temperature water bath or incubator with agitation (e.g., on an orbital shaker). The system should be allowed to equilibrate for a sufficient period (typically 24-72 hours) to ensure the dissolution process has reached a steady state. Preliminary experiments should be conducted to determine the necessary equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the undissolved solid settle. Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

-

Quantification: Accurately dilute the collected supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument. Analyze the concentration of this compound using a validated method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in units of mg/mL, g/100g of solvent, or mole fraction.

Diagram of the Experimental Workflow:

Caption: Workflow for the shake-flask solubility determination method.

Thermodynamic Modeling of Solubility Data

Once experimental solubility data has been obtained at various temperatures, thermodynamic models can be applied to understand the dissolution process. The van't Hoff equation is commonly used to describe the temperature dependence of solubility and to calculate the apparent thermodynamic properties of dissolution.

The van't Hoff Equation:

ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

Where:

-

x is the mole fraction solubility

-

ΔH_sol is the apparent molar enthalpy of solution

-

ΔS_sol is the apparent molar entropy of solution

-

R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹)

-

T is the absolute temperature in Kelvin

By plotting ln(x) versus 1/T, a linear relationship is often observed. The slope of this line can be used to calculate the enthalpy of solution (slope = -ΔH_sol / R), and the intercept can be used to determine the entropy of solution (intercept = ΔS_sol / R). A positive ΔH_sol indicates that the dissolution process is endothermic, which is consistent with solubility increasing with temperature.[2]

More complex models, such as the Jouyban-Acree model, can be used to correlate solubility data in binary solvent mixtures.[2]

Conclusion and Future Recommendations

While direct, quantitative solubility data for this compound is not yet prevalent in the scientific literature, a robust framework for its determination and understanding can be established. Based on its molecular structure and data from analogous compounds, this compound is predicted to be readily soluble in a range of common organic solvents, particularly polar aprotic and protic solvents, with solubility increasing with temperature.

For researchers and drug development professionals, the experimental protocols detailed in this guide provide a clear pathway to generating the high-quality, quantitative data necessary for process optimization, formulation design, and regulatory submissions. It is recommended that the solubility of this compound be experimentally determined in a portfolio of pharmaceutically relevant solvents to create a comprehensive solubility profile, which can then be modeled to further elucidate the thermodynamic properties of its dissolution.

References

A Comprehensive Technical Guide to the Safe Handling of 2,6-Dimethylbenzamide for Research and Development

This guide provides an in-depth examination of the safety protocols and handling considerations for 2,6-Dimethylbenzamide (CAS No: 55321-98-7), tailored for researchers, scientists, and professionals in drug development. Moving beyond a standard safety data sheet (SDS), this document elucidates the rationale behind each safety measure, grounding every recommendation in established principles of toxicology and laboratory safety to ensure a self-validating system of protection.

Compound Profile and Hazard Identification

This compound is an aromatic amide whose structure presents several key considerations for safe handling. The presence of the amide group and the substituted benzene ring dictates its reactivity, interactions, and toxicological profile.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is critical for anticipating its behavior in the laboratory and implementing appropriate controls.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | PubChem[1] |

| Molecular Weight | 149.19 g/mol | PubChem[1] |

| Appearance | Off-white solid | Thermo Fisher Scientific[2] |

| Melting Point | Not specified | Multiple SDS |

| Boiling Point | Not specified | Multiple SDS |

| Solubility | No information available | Thermo Fisher Scientific[2] |

| Vapor Pressure | No data available | Multiple SDS |

GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards identified across multiple safety data sheets are:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4][5] This classification necessitates stringent measures to prevent ingestion, including a strict prohibition on eating, drinking, or smoking in the laboratory.[5]

-

Skin Irritation (Category 2): Causes skin irritation.[2][3][5] This is likely due to the aromatic structure which can defat the skin and cause inflammation upon prolonged or repeated contact.

-

Eye Irritation (Category 2A/2): Causes serious eye irritation.[2][3][5] The crystalline or powdered form of the compound can cause mechanical irritation, while the chemical nature of the substance can lead to significant inflammatory responses upon contact with eye tissue.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3][5] Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract.

Toxicological Profile: Understanding the "Why"

Routes of Exposure and Symptomatology

-

Ingestion: Harmful if swallowed.[3][4] Ingestion may lead to irritation of the digestive tract.[4]

-

Inhalation: Inhalation of dust can cause respiratory tract irritation.[2][4] In high concentrations, vapors from similar compounds can be anesthetic and may cause headache, fatigue, and dizziness.[1]

-

Skin Contact: Causes skin irritation, which may manifest as redness and pain.[1][4]

-

Eye Contact: Causes serious eye irritation, with symptoms including stinging, tearing, redness, swelling, and blurred vision.[1]

Data Gaps and Precautionary Principle

It is crucial to note that specific studies on the chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity of this compound are largely unavailable.[2][4] In the absence of such data, the precautionary principle must be applied. This means treating the compound as potentially having these long-term health effects, a standard practice when working with novel or under-studied chemicals.[6] Work should be planned to minimize exposure to the lowest reasonably achievable level.

Exposure Control and Personal Protection: A Multi-Layered Defense

A robust safety paradigm relies on a hierarchy of controls, prioritizing engineering solutions over personal protective equipment (PPE).

Hierarchy of Controls

Caption: Hierarchy of safety controls, from most to least effective.

Engineering Controls

The primary engineering control for handling this compound, especially in its powdered form, is a certified chemical fume hood or a ventilated balance enclosure .[6] This is non-negotiable and serves two main purposes:

-

Containment: It prevents the inhalation of airborne dust particles.

-

Exposure Reduction: It maintains low ambient concentrations of the chemical in the laboratory workspace.

Facilities must also be equipped with an eyewash station and a safety shower in close proximity to the handling area.[3]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of this compound.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.[7]

-

Skin Protection:

-

Gloves: No single glove material is impervious to all chemicals. For aromatic amides, Nitrile gloves provide good resistance for incidental contact.[8] For extended contact or immersion, heavier-duty gloves such as Butyl rubber or Viton should be considered, though dexterity may be reduced.[9][10] Always inspect gloves for defects before use and remove them promptly if contamination occurs, washing hands thoroughly afterward.[2][11]

-

Lab Coat: A standard lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below acceptable levels, or during a large spill, a NIOSH-approved respirator with an appropriate particulate filter must be used.[3] Respirator use requires a formal respiratory protection program, including fit-testing and training.

Safe Handling, Storage, and Disposal Protocols

Step-by-Step Handling Protocol

-

Pre-Experiment Planning:

-

Conduct a formal risk assessment for the planned procedure.

-

Review this guide and the manufacturer's SDS.

-

Designate a specific area within a fume hood for handling the compound.[6]

-

Ensure all necessary equipment, including PPE, spill kits, and waste containers, is readily available.

-

-

Donning PPE:

-

Put on a lab coat and chemical safety goggles.

-

Inspect and don the appropriate gloves.

-

-

Handling the Compound:

-

Post-Handling:

-

Decontaminate the work area (fume hood sash, surfaces) with an appropriate solvent and cleaning agent.

-

Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the designated chemical waste stream.

-

Wash hands thoroughly with soap and water.[7]

-

Storage Requirements

-

Store in a cool, dry, and well-ventilated area.[3]

-

Keep the container tightly closed to prevent contamination and potential release.[3]

-

Store away from incompatible materials, particularly strong oxidizing agents , to prevent hazardous reactions.[1]

Waste Disposal

-

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste.

-

Do not allow the chemical to enter the environment.[3] Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Preparedness and Response

Rapid and correct response to an emergency is critical to minimizing harm.

Emergency Response Flowchart

Caption: Flowchart for emergency response to exposure or spills.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical aid.[3]

-

Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Ingestion: Wash mouth out with water. Do NOT induce vomiting. Seek immediate medical aid.[3]

Accidental Release Measures

-

Small Spills: Wearing appropriate PPE, vacuum or sweep up the material and place it into a suitable, sealed container for disposal.[3] Avoid generating dust.

-

Large Spills: Evacuate the area. Prevent entry of unnecessary personnel. Ensure adequate ventilation. Follow institutional emergency procedures for large chemical spills.

Conclusion

This compound is a chemical that demands respect and careful handling. While it is a valuable compound in research and development, its potential for causing acute irritation and the lack of comprehensive long-term toxicity data necessitate a conservative, safety-first approach. By understanding the rationale behind safety protocols—from the use of engineering controls to the selection of appropriate PPE—and by adhering to the detailed handling and emergency procedures outlined in this guide, researchers can effectively minimize their risk of exposure and ensure a safe laboratory environment.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136406, this compound. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Chemical Data Access Tool (CDAT) search for related compounds. Retrieved from [Link]

-

Chem Service. (2016). Safety Data Sheet - N,N-Dimethylbenzamide. Retrieved from [Link]

-

Safeopedia. (2024). Chemical-Resistant Glove Materials: Everything You Need to Know. Retrieved from [Link]

-

University of California, Berkeley | Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

-

OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

Sources

- 1. cdn.chemservice.com [cdn.chemservice.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Chemicals Meeting the Critieria for Listing as Developmental and Reproductive Toxicants (DARTs) Via the Authoritative Bodies Mechanism: 4 Chemicals Identified By U.S. EPA - OEHHA [oehha.ca.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 8. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]

- 9. safeopedia.com [safeopedia.com]

- 10. safety.fsu.edu [safety.fsu.edu]

- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 2,6-Dimethylbenzamide

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2,6-Dimethylbenzamide (C₉H₁₁NO), a sterically hindered aromatic amide. Due to the steric hindrance imposed by the two methyl groups ortho to the amide functionality, the synthesis and properties of this compound are of significant interest to researchers in medicinal chemistry and materials science. While a singular, celebrated moment of discovery is not apparent in the historical record, this guide reconstructs the likely scientific journey, from the foundational synthesis of its precursors to the modern methods of its preparation. We will delve into the logical evolution of synthetic strategies, the rationale behind experimental choices, and the key chemical principles that govern its formation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important chemical entity.

Introduction: The Challenge of Steric Hindrance

The spatial arrangement of atoms within a molecule plays a critical role in its reactivity. In the case of this compound, the two methyl groups flanking the amide group create significant steric hindrance. This steric bulk restricts the approach of reagents to the carbonyl carbon, making the formation of the amide bond a non-trivial synthetic challenge. Historically, the synthesis of such hindered amides has pushed the boundaries of organic chemistry, requiring the development of robust and innovative methodologies. Understanding the history of this compound is, therefore, intertwined with the broader history of overcoming steric challenges in organic synthesis.

A 1998 study on the proton affinity of substituted 2,6-dimethylbenzamides highlighted the structural consequences of this steric hindrance. The amide group in these compounds is twisted out of the plane of the aromatic ring by the ortho-methyl substituents, which interrupts the π-electron conjugation between the amide group and the benzene ring.[1] This structural feature has profound implications for the compound's chemical and physical properties.

Physicochemical Properties and Identification

A clear identification of this compound is crucial for any technical discussion. The following table summarizes its key identifiers and physicochemical properties.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₉H₁₁NO | PubChem[2] |

| Molecular Weight | 149.19 g/mol | PubChem[2] |

| CAS Registry Number | 55321-98-7, 607-92-1 | PubChem[2] |

| Appearance | White crystalline solid | Guidechem[3] |

The Historical Synthetic Landscape: A Reconstruction

While a definitive "first synthesis" of this compound is not explicitly documented in readily accessible literature, we can reconstruct the most probable historical pathways based on the development of synthetic organic chemistry. The synthesis of this hindered amide would have likely emerged from the availability of its key precursors: 2,6-dimethylbenzoic acid and 2,6-dimethylbenzonitrile.

Pathway I: From 2,6-Dimethylbenzoic Acid

The most logical and historically precedented route to this compound is through the activation of 2,6-dimethylbenzoic acid followed by amination.

The availability of 2,6-dimethylbenzoic acid is a prerequisite for this synthetic route. Historical methods for the synthesis of substituted benzoic acids would have been employed.

With 2,6-dimethylbenzoic acid in hand, the next step is the formation of the amide bond. Due to steric hindrance, direct amidation with ammonia is inefficient. The historical approach would involve the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride.

Experimental Protocol: Synthesis of this compound via 2,6-Dimethylbenzoyl Chloride

This protocol is a representative procedure based on well-established methods for the synthesis of amides from carboxylic acids.

-

Activation of the Carboxylic Acid:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, 2,6-dimethylbenzoic acid (1.0 equivalent) is suspended in an anhydrous solvent such as toluene.

-

Thionyl chloride (SOCl₂) (1.2-1.5 equivalents) is added dropwise to the suspension at room temperature.

-

The reaction mixture is then heated to reflux and maintained at that temperature until the evolution of HCl and SO₂ gases ceases, indicating the formation of 2,6-dimethylbenzoyl chloride. The progress of the reaction can be monitored by the dissolution of the solid carboxylic acid.

-

Excess thionyl chloride and the solvent are removed under reduced pressure to yield the crude 2,6-dimethylbenzoyl chloride.

-

-

Amination:

-

The crude 2,6-dimethylbenzoyl chloride is dissolved in a dry, inert solvent like diethyl ether or dichloromethane.

-

The solution is cooled in an ice bath, and a concentrated aqueous solution of ammonia (a significant excess) is added dropwise with vigorous stirring. Alternatively, anhydrous ammonia gas can be bubbled through the solution.

-

The reaction is highly exothermic and should be carefully controlled. The formation of a white precipitate (this compound and ammonium chloride) is observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure complete reaction.

-

-

Work-up and Purification:

-

The reaction mixture is diluted with water to dissolve the ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic extracts are washed with a dilute acid (e.g., 1 M HCl) to remove any remaining ammonia, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to afford pure this compound as a white crystalline solid.

-

Pathway II: From 2,6-Dimethylbenzonitrile

An alternative historical route to this compound involves the partial hydrolysis of 2,6-dimethylbenzonitrile. The synthesis of the nitrile precursor would likely have followed a Sandmeyer-type reaction from 2,6-dimethylaniline, as depicted in the previous section.

The conversion of a nitrile to a primary amide requires careful control of reaction conditions to prevent over-hydrolysis to the corresponding carboxylic acid.

Experimental Protocol: Partial Hydrolysis of 2,6-Dimethylbenzonitrile

This protocol is based on established methods for the partial hydrolysis of nitriles.

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 2,6-dimethylbenzonitrile (1.0 equivalent) is dissolved in a suitable solvent, such as ethanol or tert-butanol.

-

A solution of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 2-4 equivalents in water), is added to the nitrile solution. The use of a phase-transfer catalyst can be beneficial but would represent a more modern adaptation.

-

-

Reaction Execution:

-

The reaction mixture is heated to a moderate temperature (e.g., 50-80 °C) and stirred vigorously.

-

The progress of the reaction is carefully monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), to maximize the yield of the amide and minimize the formation of the carboxylic acid byproduct.

-

-

Work-up and Purification:

-

Once the reaction has reached the desired conversion, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in water and the aqueous solution is extracted with an organic solvent like ethyl acetate or dichloromethane to isolate the this compound.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated to give the crude product.

-

Purification by recrystallization yields the pure this compound.

-

Modern Synthetic Approaches and Applications

While the classical methods described above are foundational, modern organic synthesis has introduced more sophisticated and efficient ways to construct hindered amides. These include the use of advanced coupling reagents that can overcome steric hindrance and catalytic methods that offer milder reaction conditions.

The interest in 2,6-disubstituted benzamides and related structures continues in contemporary research. For instance, a 2013 study detailed the synthesis and reactivity of ortho-palladated benzamides, which are valuable intermediates for constructing more complex molecules. Although this study focused on N-substituted benzamides, the underlying principles of activating the ortho position are relevant to the broader class of compounds.

The development of new synthetic methods for substituted benzamides is an active area of research, with applications in medicinal chemistry and materials science. A 2001 paper, for example, described the synthesis of substituted benzamides as potential anti-inflammatory agents.[4] While not directly involving this compound, this highlights the continued importance of the benzamide scaffold in drug discovery.

Conclusion

The history of this compound is a testament to the enduring challenges and triumphs of organic synthesis. While its initial discovery may not be attributable to a single breakthrough, its existence is a logical consequence of the development of fundamental organic reactions. The steric hindrance that defines its character has made its synthesis a valuable case study for understanding and overcoming steric effects in chemical reactions. As synthetic methodologies continue to evolve, the ability to efficiently construct hindered molecules like this compound will remain a crucial skill for chemists in all disciplines.

References

-

Proton affinity of some substituted 2,6-dimethylbenzamides and their N,N-dimethyl derivatives: The susceptibility of the amide group to polar substituent effects. ResearchGate. (1998). [Link]

-

This compound. PubChem. [Link]

-

Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. PubMed. (2001). [Link]

Sources

spectroscopic data (NMR, IR, MS) of 2,6-Dimethylbenzamide

As a Senior Application Scientist, this guide provides a definitive framework for the spectroscopic characterization of 2,6-Dimethylbenzamide. The structural elucidation of specialized organic molecules is paramount for ensuring purity, confirming identity, and understanding chemical behavior in research and drug development.

This document moves beyond a simple data sheet. It outlines the strategic application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. While complete, verified spectral data for this compound is not available in public reference databases, this guide establishes the correct experimental workflows and provides expert interpretation of expected results, using data from structurally analogous compounds for illustrative purposes. This approach provides a robust, self-validating methodology for any researcher tasked with analyzing this compound.

Molecular Structure and Expected Steric Influence

The foundational step in any analysis is to understand the molecule's structure. This compound possesses a unique structural feature: two methyl groups positioned ortho to the amide substituent. This arrangement is not trivial and is predicted to have significant, measurable effects on the molecule's spectroscopic properties.

Caption: Molecular structure of this compound (C₉H₁₁NO).

Expert Insight: The proximity of the two ortho-methyl groups creates significant steric hindrance. This forces the amide group (-CONH₂) to twist out of the plane of the benzene ring. This loss of planarity interrupts the π-electron conjugation between the carbonyl group and the aromatic system, a key feature that distinguishes it from its isomers and will directly impact its NMR, IR, and MS spectra.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.

Principle & Experimental Design

¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR maps the carbon backbone. For this compound, the key diagnostic features will be the symmetry of the molecule. Due to the plane of symmetry bisecting the amide group and the aromatic ring, we expect to see simplified spectra compared to less symmetric isomers.

The experimental design must ensure high-resolution data suitable for unambiguous assignment. This involves choosing an appropriate deuterated solvent in which the analyte is soluble (e.g., CDCl₃ or DMSO-d₆), preparing a sample of adequate concentration (5-10 mg in ~0.6 mL), and using a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform automatic shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. Use a 30° pulse angle, an acquisition time of ~2 seconds, and a relaxation delay of 2-5 seconds. A higher number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the resulting spectra and perform baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS signal at 0 ppm.

Illustrative Data & Interpretation

Since verified ¹H and ¹³C NMR data for this compound are not present in public databases, we will use the spectra of the related isomer, 3,4-Dimethylbenzamide , for illustrative purposes. We will then predict the key differences expected for the 2,6-isomer.

Table 1: Illustrative ¹H NMR Data for 3,4-Dimethylbenzamide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.6 | s | 1H | Aromatic H |

| ~7.5 | d | 1H | Aromatic H |

| ~7.2 | d | 1H | Aromatic H |

| ~6.0 (broad) | s | 2H | -NH₂ |

| ~2.3 | s | 6H | 2 x -CH₃ |

Table 2: Illustrative ¹³C NMR Data for 3,4-Dimethylbenzamide

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~170 | C=O (Amide Carbonyl) |

| ~142 | Aromatic C |

| ~137 | Aromatic C |

| ~132 | Aromatic C |

| ~130 | Aromatic C |

| ~128 | Aromatic C |

| ~125 | Aromatic C |

| ~20 | -CH₃ |

| ~19 | -CH₃ |

Interpretation and Expected Differences for this compound:

-

¹H NMR: Due to its symmetry, this compound would show a much simpler aromatic region. We would expect a triplet for the C4 proton and a doublet for the C3/C5 protons, integrating to 1H and 2H respectively. The two methyl groups at C2 and C6 would be chemically equivalent and thus appear as a single, sharp singlet integrating to 6H. The amide protons (-NH₂) would likely appear as a broad singlet.

-

¹³C NMR: The symmetry of the 2,6-isomer would result in fewer signals than the 3,4-isomer. We would expect distinct signals for the carbonyl carbon, the two methyl carbons (which are equivalent), and four aromatic carbon signals (C1, C2/C6, C3/C5, and C4). The steric hindrance may also cause a slight upfield or downfield shift of the C1 and C=O carbon signals compared to non-hindered benzamides.

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy Workflow

IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule.

Principle & Experimental Design

The technique measures the absorption of infrared radiation by a molecule, which causes vibrations (stretching, bending) of its chemical bonds. Each functional group vibrates at a characteristic frequency, producing a unique "fingerprint." For this compound, the key vibrations are the N-H and C=O stretches of the primary amide, the C-H stretches of the methyl and aromatic groups, and the C=C stretches of the aromatic ring. Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

Experimental Protocol for ATR FT-IR Spectroscopy

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

-

Background Spectrum: Clean the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent like isopropanol and a lint-free wipe. Acquire a background spectrum to subtract the spectral contributions of atmospheric CO₂ and H₂O.

-

Sample Analysis: Place a small amount of solid this compound onto the center of the ATR crystal. Apply consistent pressure using the ATR's pressure arm to ensure good contact.

-

Spectral Acquisition: Acquire the sample spectrum. Co-adding 16 to 32 scans is typical to achieve a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background. Identify the wavenumbers of the major absorption peaks.

Illustrative Data & Interpretation

The IR spectrum for 3,4-Dimethylbenzamide , available from the NIST Chemistry WebBook, serves as an excellent illustrative example, as the vibrational frequencies of the core functional groups are expected to be very similar in the 2,6-isomer.[2]

Table 3: Illustrative FT-IR Data (based on 3,4-Dimethylbenzamide)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3350, ~3170 | Strong, Broad | N-H Stretching | Primary Amide (-NH₂) |

| ~3050 | Medium | Aromatic C-H Stretching | Aromatic Ring |

| ~2950 | Medium | Aliphatic C-H Stretching | Methyl (-CH₃) |

| ~1650 | Very Strong | C=O Stretching (Amide I) | Primary Amide (-CONH₂) |

| ~1610 | Strong | N-H Bending (Amide II) | Primary Amide (-CONH₂) |

| ~1580, ~1450 | Medium-Strong | C=C Stretching | Aromatic Ring |

| ~820 | Strong | C-H Out-of-Plane Bending | Aromatic Ring |

Interpretation and Expectations for this compound: The IR spectrum of this compound is expected to be very similar to the table above. The positions of the N-H and C=O stretches are highly characteristic of a primary amide and should be clearly visible. The key difference may lie in the "fingerprint region" (<1500 cm⁻¹), where the pattern of C-H bending will reflect the 1,2,3-trisubstitution pattern of the aromatic ring.

Mass Spectrometry (MS) Workflow

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern.

Principle & Experimental Design

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are detected. The experimental design typically involves coupling a Gas Chromatograph (GC) to the mass spectrometer (GC-MS) to ensure the analysis of a pure compound.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a volatile solvent like ethyl acetate.

-

Instrumentation: Use a GC-MS system with a standard capillary column (e.g., DB-5ms) and an EI source.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum to find the molecular ion and interpret the major fragment ions.

Expected Data & Interpretation

The molecular formula C₉H₁₁NO gives an exact mass of 149.0841 g/mol . We confidently predict the following fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Mass/Charge) | Predicted Relative Intensity | Assignment |

|---|---|---|

| 149 | Medium | [M]⁺ (Molecular Ion) |

| 132 | High | [M - NH₃]⁺ |

| 119 | Very High (Base Peak) | [M - NH₂ - H]⁺ or [C₉H₉O]⁺ (2,6-dimethylbenzoyl cation) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 44 | Medium | [CONH₂]⁺ |

Interpretation: The most crucial peak is the molecular ion [M]⁺ at m/z 149 , which confirms the molecular weight. The most stable fragment, and thus likely the base peak, is expected to be the 2,6-dimethylbenzoyl cation at m/z 119 . This results from the cleavage of the C-N bond, which is a common fragmentation pathway for benzamides. Further fragmentation of this cation can lead to the tropylium ion at m/z 91 after loss of carbon monoxide (CO).

Caption: Predicted primary fragmentation pathway for this compound under EI-MS.

A Holistic Strategy for Structural Confirmation

No single technique provides the complete picture. True analytical rigor comes from integrating the data from all three methods in a logical workflow.

Caption: Integrated workflow for the comprehensive characterization of this compound.

This workflow demonstrates a self-validating system. MS confirms the correct mass, IR confirms the expected functional groups, and NMR provides the definitive isomeric identity, distinguishing this compound from all other possibilities.

Safety and Handling

Professional diligence requires adherence to strict safety protocols. Based on available Safety Data Sheets (SDS), this compound should be handled with care.

-

Hazards: Harmful if swallowed. Causes skin, eye, and respiratory tract irritation.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place in a tightly sealed container.

References

-

Grützmacher, H. F., & Caltapanides, A. (1998). Proton affinity of some substituted 2,6-dimethylbenzamides and their N,N-dimethyl derivatives: The susceptibility of the amide group to polar substituent effects. European Journal of Mass Spectrometry, 4(1), 349-356. [Link]

-

NIST. (n.d.). 3,4-Dimethylbenzamide. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

Sources

Unlocking the Therapeutic Potential of the 2,6-Dimethylbenzamide Scaffold: A Technical Guide for Drug Discovery

Abstract

The seemingly simple 2,6-dimethylbenzamide core represents a versatile and underexplored scaffold in medicinal chemistry. Its unique structural features, arising from the sterically hindered amide functionality, offer a compelling starting point for the design of novel therapeutics. This technical guide provides an in-depth exploration of the potential research applications of this compound, with a primary focus on its established role in the development of anticonvulsant agents and its emerging potential as a scaffold for targeted enzyme inhibitors. We will delve into the synthetic chemistry, structure-activity relationships (SAR), and key experimental protocols to empower researchers in their quest for new and improved therapies.

The this compound Core: Physicochemical Properties and Synthesis

The this compound molecule, with the chemical formula C₉H₁₁NO, possesses a molecular weight of 149.19 g/mol .[1] The presence of two methyl groups ortho to the benzamide functionality introduces significant steric hindrance, which influences its chemical reactivity and biological interactions. This steric shielding can impact the planarity of the molecule and the rotational barrier around the aryl-carbonyl bond, potentially leading to unique binding modes with biological targets.

Synthesis of the this compound Scaffold

The synthesis of this compound is typically achieved through standard amidation reactions. A common and efficient method involves the conversion of 2,6-dimethylbenzoic acid to its more reactive acid chloride derivative, followed by reaction with ammonia.